2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Overview
Description
2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a heterocyclic building block . It has a molecular formula of C19H19N3 .
Synthesis Analysis
The synthesis of 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene has been reported in the literature. One method involves the voltammetric reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene using dissolving-metals .Molecular Structure Analysis
The molecular structure of 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is complex, with a spirocyclic structure that includes two phenyl rings and a triaza ring. The molecular formula is C19H19N3 .Scientific Research Applications
Anticancer Agent Development
The structural similarity of 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene to 1,2,4-triazole derivatives suggests potential in anticancer applications. These compounds have shown promising cytotoxic activities against various cancer cell lines, including MCF-7, Hela, and A549 . The ability to form hydrogen bonds with different targets could improve pharmacokinetics and pharmacological properties, making it a candidate for further research as an anticancer agent.
Synthesis of Bioactive Molecules
The triazole ring, a feature in the structure of 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene, is often found in experimental drug candidates and approved drugs . Its unique properties and inert nature make it suitable for mimicking amide bonds, which are pivotal in bioactive molecules. This compound could be used in the synthesis of new drugs with improved efficacy and safety profiles.
Chemical Biology and Bioconjugation
Due to the presence of the triazole moiety, this compound could be utilized in chemical biology, particularly in bioconjugation chemistry . Bioconjugation involves attaching biomolecules to other molecules, which can be useful in drug delivery systems, diagnostic assays, and the development of biosensors.
Polymer and Dendrimer Synthesis
The triazole core of 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene could be exploited in the synthesis of polymers and dendrimers . These macromolecules have a variety of applications, including drug delivery, imaging, and as scaffolds for tissue engineering.
Development of Peptidomimetics
Peptidomimetics are compounds that mimic the biological activity of peptides. The triazole ring in 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene could serve as a scaffold for the development of peptidomimetics , potentially leading to new treatments for a variety of diseases.
Material Science Applications
The robustness and versatility of the triazole ring make it a candidate for applications in material science . This includes the development of new materials with specific properties, such as increased strength, flexibility, or electrical conductivity.
properties
IUPAC Name |
2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)22-19(21-17)11-13-20-14-12-19/h1-10,20H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIZCFAKHMPUJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
CAS RN |
1049676-93-8 | |
Record name | 2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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